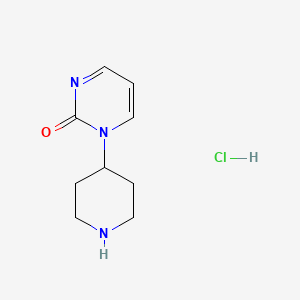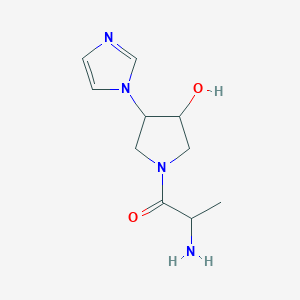
2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Chemical Reactions Analysis
Imidazole is a key component to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .科学的研究の応用
Preparation of β-hydroxy-α-amino Acid Using Recombinant d-Threonine Aldolase
The compound serves as a key intermediate in the synthesis of APIs (Active Pharmaceutical Ingredients) through enzymatic methods, demonstrating the importance of chiral β-hydroxy-α-amino acids in drug development. Efficient recombinant E. coli processes for producing enzymes for the synthesis, showcasing the utility of biocatalysis in generating complex molecules with high purity and selectivity, were developed (Goldberg et al., 2015).
Palladium‐Catalyzed Carbonylative Synthesis
The compound has been utilized in the palladium-catalyzed synthesis of benzimidazothiazoles, highlighting its role in facilitating multicomponent reactions that yield structurally diverse and functionally rich heterocycles. This approach underscores the compound's utility in constructing complex architectures relevant to pharmaceutical chemistry (Veltri et al., 2016).
Synthesis of Piperazine-2,6-dione Derivatives
Research on the synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity exemplifies the compound's potential in contributing to the development of new anticancer agents. This illustrates the compound's significance in the discovery of novel therapeutic agents through the creation of diverse molecular libraries (Kumar et al., 2013).
Metal Complex Formation
The compound's utility extends to the field of coordination chemistry, where its derivatives are explored for their ability to form complexes with metals. These complexes have potential applications in catalysis and material science, demonstrating the compound's versatility beyond pharmaceutical applications (Turkyilmaz et al., 2013).
Hydroxylic Ionic Liquids Synthesis
The compound's derivatives have been explored for the synthesis of hydroxylic ionic liquids with two types of nitrogenous centers, highlighting its application in creating new materials with unique properties such as low glass transition temperatures and high conductivity. This research underscores the compound's potential in the development of advanced materials for various technological applications (Shevchenko et al., 2017).
特性
IUPAC Name |
2-amino-1-(3-hydroxy-4-imidazol-1-ylpyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-7(11)10(16)14-4-8(9(15)5-14)13-3-2-12-6-13/h2-3,6-9,15H,4-5,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNKUWRTBGYRDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)O)N2C=CN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(3-Bromophenyl)tetrahydro-2H-pyran-4-yl]amine hydrochloride](/img/structure/B1478181.png)

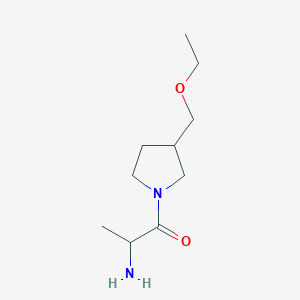



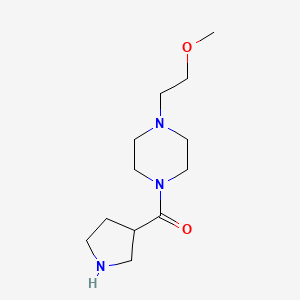
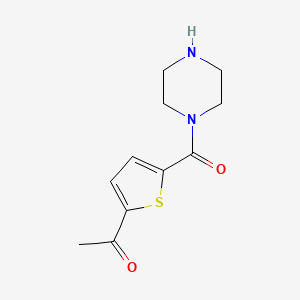

![N-[(3Ar,7aR)-2-methyl-3,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3a-yl]acetamide;dihydrochloride](/img/structure/B1478193.png)

